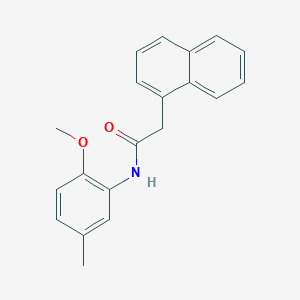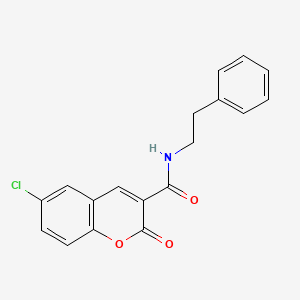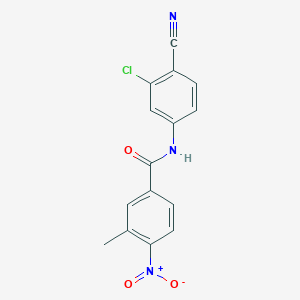
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities. The aim of
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, but it has been proposed to act through multiple targets. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the growth of bacterial and fungal cells by targeting the cell membrane and disrupting the cell wall synthesis.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to inhibit the migration and invasion of cancer cells. In inflammation, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to decrease the bacterial and fungal growth by disrupting their cell membrane and cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and diverse biological activities. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to have low toxicity and high selectivity towards cancer cells and inflammatory cells. However, there are some limitations to the use of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 in lab experiments, including its low solubility in water, which may limit its use in in vivo studies. Additionally, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, which may limit its optimization for specific therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, including the optimization of its synthesis method for higher yield and purity. Moreover, the mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be fully understood for its optimization for specific therapeutic applications. Additionally, the in vivo efficacy and toxicity of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 need to be studied for its potential use in clinical trials. Furthermore, the combination of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 with other chemotherapeutic agents or immunotherapeutic agents needs to be studied for its potential synergistic effects. Finally, the development of novel derivatives of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 needs to be explored for their potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 involves a multi-step process, which includes the preparation of 4-(2-pyridinyl)-1,3-thiazol-2-amine and 4-fluoroaniline, followed by the coupling reaction between the two intermediates. The final product is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-cancer properties of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, which include inhibition of tumor growth and induction of apoptosis in cancer cells. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been studied for its antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWORNWSZVMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)